ネタルスジル塩酸塩

概要

説明

眼圧を低下させることで緑内障と眼圧亢進症の治療に主に使用されます .

製造方法

合成経路と反応条件

AR-13324 塩酸塩の合成には、キラル誘導のためのキラル配位子の使用が含まれます。 プロセスは、4-(ヒドロキシメチル)フェニル酢酸のヒドロキシル基をtert-ブチルジメチルシリルクロリド(TBSCl)またはトリイソプロピルシリルクロリド(TIPSCl)を用いて保護し、粗生成物を得ることから始まります . キラル配位子キラル誘導法は、従来のキラル高速液体クロマトグラフィー(HPLC)または超臨界流体クロマトグラフィー(SFC)法と比較して、そのシンプルさ、低コスト、および高収率により好まれます .

工業生産方法

AR-13324 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。 キラル配位子とキラル誘導の使用により、高純度と高収率が保証され、プロセスがコスト効率が高く効率的になります .

科学的研究の応用

Pharmacological Mechanism

Netarsudil functions by inhibiting rho-associated protein kinases (ROCK1 and ROCK2), which play a crucial role in regulating the cytoskeletal dynamics of trabecular meshwork cells. By inhibiting these kinases, netarsudil promotes increased aqueous humor outflow through the conventional trabecular pathway, thereby reducing intraocular pressure (IOP) effectively. The compound also exhibits norepinephrine transport inhibition, enhancing its therapeutic profile compared to traditional glaucoma medications that primarily target the uveoscleral pathway .

Reduction of Intraocular Pressure

The primary application of netarsudil dihydrochloride is in the reduction of elevated IOP in patients with open-angle glaucoma and ocular hypertension. Clinical trials have demonstrated that once-daily administration of netarsudil ophthalmic solution (0.02%) significantly lowers IOP compared to placebo and other treatments such as ripasudil .

Table 1: Summary of Clinical Trials on Netarsudil

| Study Type | Dosage | Duration | IOP Reduction | Population Characteristics |

|---|---|---|---|---|

| Phase 2 | 0.02% | 4 weeks | 3.9 - 4.1 mmHg | Patients with POAG or OHT |

| Phase 3 | 0.02% | 4 weeks | Superior to ripasudil | Diverse demographic |

| Real-world | Varies | Retrospective | Variable; dependent on concurrent therapies | Patients on multiple medications |

Safety and Tolerability

Netarsudil has shown a favorable safety profile in multiple studies, with mild side effects such as transient hyperemia being the most common . The compound's tolerability makes it suitable for long-term use, which is essential for chronic conditions like glaucoma.

Case Study 1: Boston Medical Center Analysis

A retrospective analysis conducted at Boston Medical Center evaluated the efficacy of netarsudil in patients already on multiple glaucoma medications. The study found that while the IOP reduction was less robust than in clinical trials (due to concurrent therapies), netarsudil still provided meaningful reductions in IOP, averaging around 3 mmHg over four weeks . This highlights its effectiveness even in complex treatment regimens.

Case Study 2: Multicenter Open-label Study

Another multicenter study assessed netarsudil's effectiveness as both monotherapy and adjunctive therapy. Results indicated significant reductions in IOP across various patient demographics, reinforcing its utility in diverse clinical settings .

作用機序

AR-13324 塩酸塩は、二重の作用機序を通じてその効果を発揮します。

類似の化合物との比較

類似の化合物

リパスジル塩酸塩: 緑内障の治療に使用される別のROCK阻害剤。

ファスジル塩酸塩: 眼圧を低下させるという同様の用途を持つROCK阻害剤.

独自性

AR-13324 塩酸塩は、ROCKとNETの両方の経路を標的とする二重の作用機序により、独自です。 この二重の阻害は、1つの経路のみを標的とする他の化合物と比較して、眼圧を低下させるためのより包括的なアプローチを提供します .

生化学分析

Biochemical Properties

Netarsudil Dihydrochloride acts as an inhibitor to the rho kinase and norepinephrine transporters found in the conventional trabecular pathway . This unique mechanism of action sets it apart from many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .

Cellular Effects

In normal and glaucomatous trabecular meshwork ™ cells, Netarsudil Dihydrochloride has been shown to influence actin dynamics during actin-driven biological processes . It induces disassembly of actin stress fibers and potently stimulates phagocytic uptake of extracellular vesicles . It also induces lateral fusion of tunneling nanotubes (TNTs) that connect adjacent TM cells .

Molecular Mechanism

The molecular mechanism of Netarsudil Dihydrochloride is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .

Temporal Effects in Laboratory Settings

In a study, Netarsudil Dihydrochloride showed a significant reduction in intraocular pressure (IOP) in eyes with and without circumferential ab interno trabeculectomy (AIT) that removes the TM . The IOP changes caused by Netarsudil Dihydrochloride matched the diameter changes of distal outflow tract vessels .

Dosage Effects in Animal Models

In animal models, Netarsudil Dihydrochloride has shown to produce large and durable IOP reductions . It has been observed that the drug causes a significant decrease in IOP in rabbits and monkeys, with the effect lasting for at least 24 hours after a single daily dose .

Metabolic Pathways

After instillation into the eye, Netarsudil Dihydrochloride is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .

Transport and Distribution

Netarsudil Dihydrochloride specifically targets the conventional trabecular pathway of aqueous humor outflow . This suggests that the drug is transported and distributed within cells and tissues to this specific location.

Subcellular Localization

Given its mechanism of action, it can be inferred that it localizes to the site of the rho kinase and norepinephrine transporters in the conventional trabecular pathway of aqueous humor outflow .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AR-13324 hydrochloride involves the use of chiral ligands for chiral induction. The process begins with the protection of hydroxyl groups in 4-(hydroxymethyl) phenylacetic acid using tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) to obtain the crude compound . The chiral ligand chiral induction method is preferred due to its simplicity, low cost, and high yield compared to traditional chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) methods .

Industrial Production Methods

The industrial production of AR-13324 hydrochloride follows similar synthetic routes but on a larger scale. The use of chiral ligands and chiral induction ensures high purity and yield, making the process cost-effective and efficient .

化学反応の分析

反応の種類

AR-13324 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 分子内の官能基を修飾するために、還元反応を実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .

科学研究の用途

AR-13324 塩酸塩には、いくつかの科学研究の用途があります。

類似化合物との比較

Similar Compounds

Ripasudil hydrochloride: Another ROCK inhibitor used in the treatment of glaucoma.

Fasudil hydrochloride: A ROCK inhibitor with similar applications in reducing intraocular pressure.

Uniqueness

AR-13324 hydrochloride is unique due to its dual mechanism of action, targeting both ROCK and NET pathways. This dual inhibition provides a more comprehensive approach to reducing intraocular pressure compared to other compounds that target only one pathway .

生物活性

Netarsudil dihydrochloride is a novel pharmacological agent primarily used in the treatment of open-angle glaucoma and ocular hypertension. As a rho kinase (ROCK) inhibitor and norepinephrine transporter (NET) inhibitor, netarsudil has demonstrated significant biological activity, particularly in lowering intraocular pressure (IOP) through various mechanisms. This article explores its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Netarsudil's primary mechanism involves the inhibition of rho-associated protein kinases (ROCK1 and ROCK2), which play critical roles in regulating the actin cytoskeleton and extracellular matrix (ECM) dynamics in trabecular meshwork (TM) cells. By inhibiting these kinases, netarsudil reduces TM cell contraction and fibrosis, thereby enhancing aqueous humor outflow through the conventional pathway. Additionally, netarsudil's inhibition of the norepinephrine transporter leads to increased norepinephrine signaling, which may further contribute to its IOP-lowering effects by modulating aqueous humor production.

Key Actions of Netarsudil

- ROCK Inhibition : Reduces cell contraction and ECM production.

- NET Inhibition : Enhances norepinephrine signaling, potentially reducing aqueous humor formation.

Pharmacokinetics

Netarsudil is administered topically as an ophthalmic solution. Following administration, studies have shown that systemic absorption is minimal, with plasma concentrations often below quantifiable limits. The active metabolite AR-13503 exhibits high protein binding (~60%) and is primarily metabolized by esterases in the eye.

| Pharmacokinetic Parameter | Value |

|---|---|

| Half-life | 175 minutes |

| Volume of Distribution | Low |

| Protein Binding | ~60% |

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy of netarsudil in lowering IOP compared to other treatments. A Phase 3 trial demonstrated that netarsudil 0.02% was superior to ripasudil 0.4% in reducing mean diurnal IOP at week four.

Clinical Trial Findings

- Study Design : Randomized, controlled trials comparing netarsudil with placebo or other treatments.

- Results :

Safety Profile

Netarsudil is generally well-tolerated, with conjunctival hyperemia being the most common adverse effect reported in clinical trials. The incidence of ocular adverse events was lower for netarsudil compared to ripasudil in comparative studies.

| Adverse Event | Netarsudil (%) | Ripasudil (%) |

|---|---|---|

| Conjunctival Hyperemia | 54.9 | 62.6 |

| Overall Ocular AEs | 59.8 | 66.7 |

Case Studies and Research Findings

- Phase 2 Study : Evaluated netarsudil's efficacy as monotherapy for primary open-angle glaucoma (POAG). Results indicated significant improvements in trabecular outflow facility and reductions in IOP .

- In Vitro Studies : Demonstrated that netarsudil effectively blocked TGF-β2-induced fibrotic responses in human TM cells, suggesting potential antifibrotic properties .

- Comparative Effectiveness : In head-to-head trials against existing therapies, netarsudil consistently showed superior IOP-lowering effects, reinforcing its role as a preferred treatment option for glaucoma management.

特性

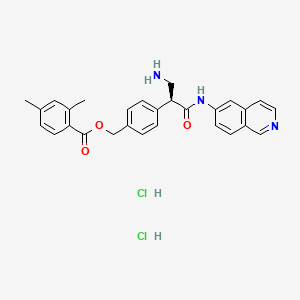

IUPAC Name |

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKTYVXXYUJVJM-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253952-02-1 | |

| Record name | Netarsudil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NETARSUDIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。